molecular formula C8H4Cl2N2S2 B3127287 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol CAS No. 338408-96-1

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Cat. No. B3127287
CAS RN: 338408-96-1
M. Wt: 263.2 g/mol
InChI Key: JZNLYVAPABTNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 2,4-Dichlorophenol , which is a chlorinated derivative of phenol. It’s a white solid that is mildly acidic . It’s produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid .


Synthesis Analysis

While specific synthesis methods for “4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol” are not available, a related compound was synthesized in a study . The reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroaceta­mide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .

Scientific Research Applications

Pharmacological Significance

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol, as a derivative within the 1,3,4-thiadiazole class, exhibits a wide range of pharmacological activities. The extensive research on heterocyclic compounds, specifically thiadiazoles, underscores their prominence in medicinal chemistry due to their potential as pharmacological agents. The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazole derivatives is believed to contribute significantly to their pharmacological profiles, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. This broad spectrum of biological activities has made them a focal point for drug discovery and development efforts (Mishra et al., 2015).

Synthetic Potential and Heterocyclic Compound Synthesis

The synthesis and chemical transformations of thiadiazole derivatives, including 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol, have been a subject of interest due to their synthetic potential. This class of compounds plays a crucial role in the synthesis of various heterocyclic compounds, serving as precursors for the development of fused heterocycles like 1-benzofurans, indoles, 1-benzothiophenes, and 1-benzoselenophenes. The ability to create complex derivatives from thiadiazole scaffolds underlines their importance in organic synthesis and drug design (Petrov & Androsov, 2013).

Biological Activity and Medicinal Chemistry

Further emphasizing the significance of thiadiazoles in scientific research, studies have shown that 1,3,4-thiadiazole and its derivatives possess versatile pharmacological potentials, making them valuable in medicinal chemistry. These compounds are considered crucial for expressing pharmacological activity, with their structures being key components in the development of new drug-like molecules. Their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities demonstrate the critical role these heterocycles play in drug discovery and development (Lelyukh, 2019).

properties

IUPAC Name

4-(2,4-dichlorophenyl)-2H-thiadiazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2S2/c9-4-1-2-5(6(10)3-4)7-8(13)14-12-11-7/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNLYVAPABTNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol
Reactant of Route 2
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol
Reactant of Route 3
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol
Reactant of Route 4
Reactant of Route 4
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol
Reactant of Route 5
Reactant of Route 5
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol
Reactant of Route 6
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.